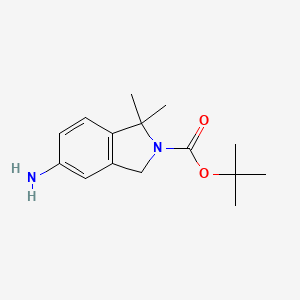![molecular formula C11H15NO B13897155 2,2-Dimethyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine](/img/structure/B13897155.png)
2,2-Dimethyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine is a heterocyclic compound that belongs to the class of benzoxazepines. This compound is characterized by a seven-membered ring containing both oxygen and nitrogen atoms. It has gained attention in the field of medicinal chemistry due to its potential biological activities and its structural similarity to other pharmacologically active compounds.
準備方法
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 2,2-Dimethyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine involves the reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100°C. This method allows for the formation of a series of benzo[b][1,4]oxazepine derivatives . The hydroxy proton of the aminophenol plays a crucial role in the formation of an alkynylketimine intermediate, which undergoes 7-endo-dig cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
2,2-Dimethyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.
科学的研究の応用
2,2-Dimethyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2,2-Dimethyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce cell cycle arrest in the G2/M phase in breast cancer cells, leading to cytotoxic effects . The compound’s ability to disrupt protein-protein interactions and inhibit enzymatic activities contributes to its biological effects.
類似化合物との比較
2,2-Dimethyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine can be compared with other similar compounds, such as:
Dibenzo[b,f][1,4]oxazepine: This compound has a similar structure but with additional benzene rings, leading to different pharmacological properties.
2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine: This compound has a different substitution pattern, which affects its biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
特性
分子式 |
C11H15NO |
|---|---|
分子量 |
177.24 g/mol |
IUPAC名 |
2,2-dimethyl-4,5-dihydro-3H-1,5-benzoxazepine |
InChI |
InChI=1S/C11H15NO/c1-11(2)7-8-12-9-5-3-4-6-10(9)13-11/h3-6,12H,7-8H2,1-2H3 |
InChIキー |
VSIVQYRMKWOFRK-UHFFFAOYSA-N |
正規SMILES |
CC1(CCNC2=CC=CC=C2O1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[6-(bromomethyl)-4-hydroxy-2-quinazolinyl]-2,2-dimethylpropanamide](/img/structure/B13897081.png)

![7-(3,4-Dimethoxyphenyl)-5-ethyl-4-oxothieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13897090.png)






![3-Bromo-7-(4-methylpyridin-3-yl)thieno[3,2-b]pyridine](/img/structure/B13897163.png)

![1,3-Propanediol, 2-methyl-2-[(triphenylmethoxy)methyl]-](/img/structure/B13897173.png)
![Methyl 3-((2-hydroxyethyl)amino]-4-nitrobenzoate](/img/structure/B13897179.png)
